molecular formula C40H63N15O13 B605897 Cyclo(L-arginyl-L-valyl-L-glutaminyl-L-seryl-L-prolyl-L-a-glutamyl-L-histidyl-L-glutaminyl) CAS No. 1088543-62-7

Cyclo(L-arginyl-L-valyl-L-glutaminyl-L-seryl-L-prolyl-L-a-glutamyl-L-histidyl-L-glutaminyl)

Cat. No.: B605897
CAS No.: 1088543-62-7
M. Wt: 962.0 g/mol
InChI Key: JXPWLIYXIWGWSA-CLBRJLNISA-N
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Description

Cyclo(L-arginyl-L-valyl-L-glutaminyl-L-seryl-L-prolyl-L-a-glutamyl-L-histidyl-L-glutaminyl) is a cyclic peptide composed of nine amino acids. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. The cyclic structure of this peptide imparts unique properties that make it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclo(L-arginyl-L-valyl-L-glutaminyl-L-seryl-L-prolyl-L-a-glutamyl-L-histidyl-L-glutaminyl) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its protecting group, is added and coupled to the growing chain.

    Cyclization: After the linear peptide is synthesized, it is cyclized to form the cyclic structure.

    Cleavage and Purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in microbial systems engineered to express the desired peptide sequence.

Chemical Reactions Analysis

Types of Reactions

Cyclo(L-arginyl-L-valyl-L-glutaminyl-L-seryl-L-prolyl-L-a-glutamyl-L-histidyl-L-glutaminyl) can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the histidine or proline residues.

    Reduction: Disulfide bonds, if present, can be reduced.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various reagents depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfonic acids, while reduction may yield free thiols.

Scientific Research Applications

Cyclo(L-arginyl-L-valyl-L-glutaminyl-L-seryl-L-prolyl-L-a-glutamyl-L-histidyl-L-glutaminyl) has several scientific research applications:

    Chemistry: Used as a model compound to study peptide cyclization and stability.

    Biology: Investigated for its role in cell signaling and protein-protein interactions.

    Medicine: Potential therapeutic applications due to its stability and bioactivity.

    Industry: Used in the development of peptide-based materials and drugs.

Mechanism of Action

The mechanism of action of Cyclo(L-arginyl-L-valyl-L-glutaminyl-L-seryl-L-prolyl-L-a-glutamyl-L-histidyl-L-glutaminyl) involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure enhances its stability and binding affinity, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclo(L-arginyl-L-valyl-L-glutaminyl-L-seryl-L-prolyl-L-a-glutamyl-L-histidyl-L-glutaminyl) is unique due to its specific amino acid sequence and cyclic structure, which confer distinct stability and bioactivity properties. This makes it particularly valuable for applications requiring high stability and specific biological interactions.

Properties

IUPAC Name

3-[(3S,6S,9S,12S,15S,18S,21S,24S)-6,15-bis(3-amino-3-oxopropyl)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20,23-octaoxo-9-propan-2-yl-1,4,7,10,13,16,19,22-octazabicyclo[22.3.0]heptacosan-21-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H63N15O13/c1-19(2)31-38(67)51-23(8-11-29(42)58)34(63)53-26(17-56)39(68)55-14-4-6-27(55)37(66)50-24(9-12-30(59)60)33(62)52-25(15-20-16-45-18-47-20)36(65)49-22(7-10-28(41)57)32(61)48-21(35(64)54-31)5-3-13-46-40(43)44/h16,18-19,21-27,31,56H,3-15,17H2,1-2H3,(H2,41,57)(H2,42,58)(H,45,47)(H,48,61)(H,49,65)(H,50,66)(H,51,67)(H,52,62)(H,53,63)(H,54,64)(H,59,60)(H4,43,44,46)/t21-,22-,23-,24-,25-,26-,27-,31-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPWLIYXIWGWSA-CLBRJLNISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCC(=O)N)CC3=CN=CN3)CCC(=O)O)CO)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCC(=O)N)CC3=CN=CN3)CCC(=O)O)CO)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H63N15O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

962.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1088543-62-7
Record name AZP-531
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1088543627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Livoletide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15188
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LIVOLETIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VHD7J6363
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo(L-arginyl-L-valyl-L-glutaminyl-L-seryl-L-prolyl-L-a-glutamyl-L-histidyl-L-glutaminyl)
Reactant of Route 2
Cyclo(L-arginyl-L-valyl-L-glutaminyl-L-seryl-L-prolyl-L-a-glutamyl-L-histidyl-L-glutaminyl)
Reactant of Route 3
Cyclo(L-arginyl-L-valyl-L-glutaminyl-L-seryl-L-prolyl-L-a-glutamyl-L-histidyl-L-glutaminyl)
Reactant of Route 4
Cyclo(L-arginyl-L-valyl-L-glutaminyl-L-seryl-L-prolyl-L-a-glutamyl-L-histidyl-L-glutaminyl)
Reactant of Route 5
Cyclo(L-arginyl-L-valyl-L-glutaminyl-L-seryl-L-prolyl-L-a-glutamyl-L-histidyl-L-glutaminyl)
Reactant of Route 6
Cyclo(L-arginyl-L-valyl-L-glutaminyl-L-seryl-L-prolyl-L-a-glutamyl-L-histidyl-L-glutaminyl)

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